2-Methylamino-4'-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide
Description
Properties
CAS No. |
54087-44-4 |
|---|---|
Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(methylamino)-N-[4-(3-oxo-2,4-dihydro-1H-isoquinolin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H19N3O2/c1-19-11-17(23)20-14-8-6-12(7-9-14)18-15-5-3-2-4-13(15)10-16(22)21-18/h2-9,18-19H,10-11H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
MWAVQYYNMDPWIO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3CC(=O)N2 |
Origin of Product |
United States |
Biological Activity
2-Methylamino-4'-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
- Chemical Formula : C17H18N2O2
- Molecular Weight : 282.34 g/mol
- IUPAC Name : 2-Methylamino-4'-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide
- Appearance : White to off-white powder
The biological activity of 2-Methylamino-4'-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Antioxidant Properties : The presence of the tetrahydroisoquinoline moiety is associated with antioxidant activity, which may protect cells from oxidative stress.
- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
Anticancer Activity
Several studies have investigated the anticancer potential of 2-Methylamino-4'-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide:
- Case Study 1 : In vitro assays demonstrated that the compound showed significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis |
| MCF-7 | 20 | Cell Cycle Arrest |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- Case Study 2 : The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes with MIC values ranging from 32 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Streptococcus pyogenes | 64 |
Safety and Toxicology
Safety assessments are crucial for evaluating the therapeutic potential of any compound. Current data on the toxicity profile of 2-Methylamino-4'-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide is limited. However, preliminary studies suggest low acute toxicity levels in animal models.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Reactivity Comparisons
1-Oxo-tetrahydroisoquinoline Derivatives
highlights 1-oxo-1,2,3,4-tetrahydronaphthalene derivatives, which differ in the position of the ketone group (1-oxo vs. 3-oxo). Bromination regioselectivity studies reveal that 1-oxo derivatives undergo aromatic substitution at the δ-methylene position, with bromination occurring at positions 5 and 8 of the benzannelated ring under specific conditions. This difference could impact functionalization strategies for drug development .
4-Oxo-quinoline Carboxamides
describes 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives (e.g., compound 52), which share a ketone group but differ in core structure (quinoline vs. isoquinoline) and substituents (carboxamide vs. acetanilide). Additionally, the methylamino linker could introduce conformational flexibility, altering binding interactions with biological targets .
Table 1: Key Comparisons of Structural Analogs
Research Findings and Limitations
Current research on the target compound is sparse, necessitating extrapolation from structural analogs:
Reactivity : The 3-oxo group may reduce electrophilic substitution at traditional positions compared to 1-oxo derivatives, requiring tailored synthetic protocols .
Applications : Analogous compounds serve as stabilizing agents or antimicrobial leads, but targeted studies are needed to validate these hypotheses.
Preparation Methods
Preparation Methods of 2-Methylamino-4'-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide
Detailed Stepwise Synthesis
Acylation of 2,2-Diphenylethylamine
- Starting Material: 2,2-Diphenylethylamine
- Reagents: Acylating agent of formula XCH₂COX (X = halogen, preferably chlorine)
- Conditions: Reaction in the presence of a base such as sodium hydroxide, potassium carbonate, triethylamine, or pyridine.
- Solvent: Optional; commonly chloroform or methylene chloride.
- Temperature: -15°C to +50°C
- Time: 0.5 to 24 hours
This step forms the nitrogen-acylated intermediate, which is crucial for subsequent cyclization.
Cyclization via Bischler-Napieralski Reaction
- Intermediate: Nitrogen-acylated product from step 2.2.1
- Conditions: Cyclization performed by dehydration at elevated temperature.
- Solvent: Suitable organic solvents, often under reflux.
- Outcome: Formation of 1-(substituted methylene)-3,4-dihydro-4-phenylisoquinolines.
This step constructs the tetrahydroisoquinoline ring system characteristic of the target compound.
Reaction with Primary or Secondary Amines
- Intermediate: Cyclized product from step 2.2.2
- Reagents: Primary or secondary amines, specifically methylamine for introducing the methylamino group.
- Conditions: Reaction often conducted at 0°C to 60°C, possibly with an excess of amine to prevent disubstitution.
- Solvent: Methanol, ethanol, or solvent-free conditions.
This step introduces the methylamino substituent at the appropriate position on the isoquinoline ring.
Reduction of the Aminated Product
- Reagents: Suitable reducing agents (e.g., catalytic hydrogenation or chemical hydride donors)
- Conditions: Variable, depending on the reducing agent and solvent used.
- Outcome: Reduction of the 1,2-double bond in the isoquinoline ring to yield the tetrahydro derivative.
The reduction step is critical to achieve the correct saturation level of the isoquinoline ring.
Isolation and Purification
Alternative Synthetic Routes and Modifications
- Alkylation or acylation of the amino group post-cyclization to modify substituents.
- Variation of halogen substituents in the acylating agent to influence reaction rates and yields.
- Use of different bases or solvents to optimize reaction conditions.
Data Table Summarizing the Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Acylation | 2,2-Diphenylethylamine | XCH₂COX (X = Cl), base (NaOH, K₂CO₃, Et₃N), solvent (CHCl₃) | Nitrogen-acylated intermediate | Temperature: -15°C to 50°C; 0.5–24 h |
| 2 | Cyclization (Bischler-Napieralski) | Acylated intermediate | Dehydration, elevated temperature, organic solvent | 1-(Substituted methylene)-3,4-dihydro-4-phenylisoquinoline | Forms tetrahydroisoquinoline core |
| 3 | Amination | Cyclized product | Primary/secondary amine (methylamine), solvent (MeOH/EtOH), 0–60°C | Aminated isoquinoline derivative | Excess amine prevents disubstitution |
| 4 | Reduction | Aminated product | Reducing agent (e.g., catalytic hydrogenation) | Tetrahydroisoquinoline with methylamino substituent | Controls cis/trans isomer ratio |
| 5 | Purification | Crude product | Chromatography, recrystallization | Pure 2-Methylamino-4'-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide | Separation of stereoisomers if necessary |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
